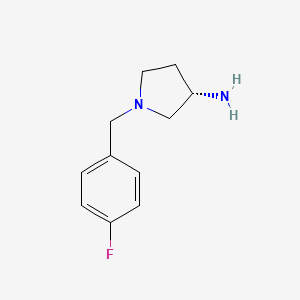

(S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine

Description

(S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine (CAS: 1349716-11-5) is a chiral pyrrolidine derivative featuring a 4-fluorobenzyl substituent at the nitrogen atom of the pyrrolidine ring. The (S)-configuration at the pyrrolidin-3-amine position confers stereospecificity, which is critical for interactions with biological targets. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting central nervous system (CNS) receptors and enzymes .

Properties

IUPAC Name |

(3S)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14/h1-4,11H,5-8,13H2/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBNUZCWBALDMP-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and 4-fluorobenzyl chloride.

Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Procedure: The (S)-pyrrolidine is reacted with 4-fluorobenzyl chloride in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorobenzyl group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or THF.

Major Products Formed

Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. The compound may act as an inhibitor or agonist, depending on the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural and physicochemical differences between (S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine and analogs:

Key Observations:

- Substituent Position : The 2-chloro-3-fluorobenzyl analog introduces steric hindrance and electronic effects due to ortho/meta halogenation, which may alter receptor binding kinetics .

- Functional Groups : The carboxylic acid derivative () exhibits ionizable properties, contrasting with the primary amine in the target compound. This difference impacts solubility and bioavailability .

Physicochemical Properties

- Lipophilicity : The 4-fluorobenzyl group in the target compound provides moderate lipophilicity (logP ~1.5–2.0), whereas the 4-chlorobenzyl analog (logP ~2.5–3.0) is more hydrophobic .

- Stereochemistry : The (S)-configuration in the target compound is critical for enantioselective interactions. For example, the (2S,4R)-carboxylic acid derivative () demonstrates how stereochemistry influences solubility and target affinity .

Biological Activity

(S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H16FN

- Molecular Weight : 195.26 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a fluorobenzyl group, contributing to its unique biological properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. Its structural similarity to other bioactive compounds suggests it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrrolidine derivatives, including this compound. For example:

- Cell Line Studies : In vitro tests on various cancer cell lines such as MDA-MB231 (breast cancer) and HCT116 (colon cancer) have shown promising results. Compounds with similar structures exhibited IC50 values ranging from 42.5 µg/mL to 68.4 µg/mL against these cell lines, indicating moderate to high anticancer activity .

Antimicrobial Activity

Pyrrolidine derivatives have also been investigated for their antimicrobial properties:

- Antibacterial Tests : Compounds structurally related to this compound have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values reported range from 0.0039 mg/mL to 0.025 mg/mL for various derivatives .

Study 1: Anticancer Evaluation

In a study evaluating the anticancer activity of pyrrolidine derivatives, it was found that the introduction of a fluorobenzyl group significantly enhanced the cytotoxic effects against breast and colon cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with specific signaling pathways involved in cell survival and proliferation .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of pyrrolidine derivatives, where this compound was compared with other known antibiotics. The results indicated superior efficacy against resistant bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.